molecular formula C7H3BrCl2O2 B1294177 3-Bromo-2,4-dichlorobenzoic acid CAS No. 951884-96-1

3-Bromo-2,4-dichlorobenzoic acid

Cat. No. B1294177
M. Wt: 269.9 g/mol
InChI Key: OCILIDFQDDWNEN-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorobenzoic acid is a halogenated aromatic compound that is not directly studied in the provided papers. However, similar compounds have been investigated, which can give insights into the properties and behaviors that 3-Bromo-2,4-dichlorobenzoic acid might exhibit. For instance, studies on 2-bromo-1,4-dichlorobenzene , 2,4-dichlorobenzoate , and 1-bromo-2,3-dichlorobenzene provide valuable information on the structural, electronic, and reactive characteristics of bromo-dichlorobenzoic acid derivatives.

Synthesis Analysis

The synthesis of 3-Bromo-2,4-dichlorobenzoic acid is not explicitly detailed in the provided papers. However, similar compounds are often synthesized through halogenation reactions where specific conditions are tailored to introduce bromine and chlorine atoms onto the benzene ring. For example, the reductive dechlorination process described in the study of Alcaligenes denitrificans NTB-1 shows how halogenated compounds can be metabolically transformed, which could be a clue to potential synthetic pathways .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms attached to the benzene ring, which significantly influences the electronic distribution and geometry of the molecule. For instance, the study of 2-bromo-1,4-dichlorobenzene reveals that such compounds have higher electronic density and specific molecular geometry as determined by DFT calculations . Similarly, 3-Bromo-2,4-dichlorobenzoic acid would have a distinct geometry and electronic distribution due to the presence of bromine and chlorine atoms.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be inferred from studies on similar compounds. The reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate by Alcaligenes denitrificans NTB-1 indicates that halogenated benzoic acids can undergo reductive dehalogenation under specific conditions . This suggests that 3-Bromo-2,4-dichlorobenzoic acid may also participate in similar reactions, potentially leading to the formation of less halogenated or hydroxylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,4-dichlorobenzoic acid can be extrapolated from the properties of related compounds. For example, the vibrational spectroscopy and NLO properties of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid provide insights into the vibrational modes and potential non-linear optical applications of halogenated benzoic acids . Additionally, the crystal packing and intermolecular interactions observed in 4-bromo-2,6-dichlorobenzonitrile suggest that halogen atoms play a significant role in the solid-state structure of such compounds .

Safety And Hazards

The compound is classified with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-bromo-2,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCILIDFQDDWNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650069
Record name 3-Bromo-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dichlorobenzoic acid

CAS RN

951884-96-1
Record name 3-Bromo-2,4-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,4-dichlorobenzoic acid
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